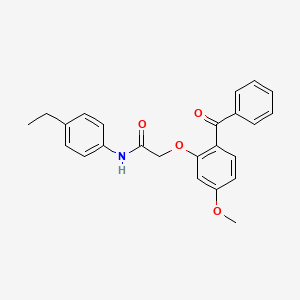
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide
Descripción general
Descripción
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide, also known as BMEA, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development. BMEA belongs to the class of benzoylphenylurea derivatives and has been found to exhibit a range of interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has also been found to reduce the levels of prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. In addition, 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has several advantages for lab experiments. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has also been shown to exhibit a range of interesting pharmacological properties, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide also has some limitations for lab experiments. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has poor solubility in water, which can make it difficult to administer in animal models. In addition, the mechanism of action of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide. One direction is to investigate the potential of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide as a chemotherapeutic agent for various types of cancer. In addition, further studies are needed to elucidate the mechanism of action of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide and to optimize the synthesis method to improve the yield and purity of 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit a range of pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor effects. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has also been found to exhibit analgesic effects in animal models of pain. In addition, 2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
2-(2-benzoyl-5-methoxyphenoxy)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-3-17-9-11-19(12-10-17)25-23(26)16-29-22-15-20(28-2)13-14-21(22)24(27)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJMYPMBAKOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3532116.png)
![N-(2,3-dimethylphenyl)-2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532130.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B3532138.png)

![ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B3532166.png)
![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3532168.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}amino)benzonitrile](/img/structure/B3532170.png)
![N-(4-methylphenyl)-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B3532177.png)
![4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3532183.png)
![phenyl 3-[({N-[4-(acetylamino)benzoyl]glycyl}oxy)methyl]benzoate](/img/structure/B3532203.png)



![2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3532223.png)